molecular formula C11H12ClNO2 B12625210 (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one CAS No. 920801-85-0

(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one

Cat. No.: B12625210
CAS No.: 920801-85-0
M. Wt: 225.67 g/mol
InChI Key: YKMCDLMGSNSAPX-JTQLQIEISA-N
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Description

(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is a chemical compound with a morpholine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-chlorophenyl)methanol
  • Tris(4-chlorophenyl)methane
  • N-(4-chlorophenyl)acetamide

Uniqueness

(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920801-85-0

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(6R)-6-(4-chlorophenyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C11H12ClNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

YKMCDLMGSNSAPX-JTQLQIEISA-N

Isomeric SMILES

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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